

# Xanthane Hydride: A Technical Guide to its Chemical Structure, Tautomerism, and Applications

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## Compound of Interest

Compound Name: 3-Amino-1,2,4-dithiazole-5-thione

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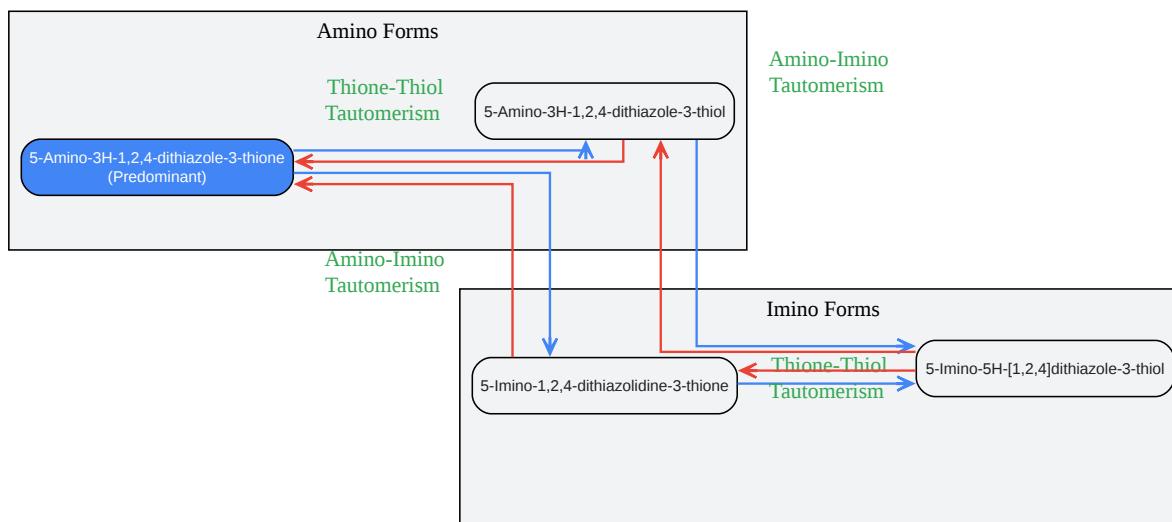
This technical guide provides an in-depth analysis of Xanthane Hydride (CAS No. 6846-35-1), a versatile heterocyclic compound. This document elucidates its chemical structure, explores its tautomeric forms, presents key quantitative data, and details experimental protocols for its synthesis and primary applications.

## Chemical Structure and Tautomerism

Xanthane Hydride is chemically known as 5-Amino-3H-1,2,4-dithiazole-3-thione.<sup>[1]</sup> Its molecular formula is  $C_2H_2N_2S_3$ , and it has a molecular weight of approximately 150.23 g/mol. <sup>[2]</sup> The structural integrity of Xanthane Hydride has been confirmed through various spectroscopic methods, including X-ray diffraction, IR and NMR spectroscopy, and mass spectrometry.<sup>[1]</sup>

A critical aspect of Xanthane Hydride's chemistry is its existence in multiple tautomeric forms. The synonyms for this compound, such as **3-Amino-1,2,4-dithiazole-5-thione** and **5-Imino-5H-[3][4][5]dithiazole-3-thiol**, strongly indicate the presence of both amino-imino and thione-thiol tautomerism.<sup>[1]</sup> While quantitative data on the equilibrium of these tautomers in different solvents is not extensively documented in publicly available literature, spectroscopic evidence from related compounds suggests that the 5-Amino-3H-1,2,4-dithiazole-3-thione form is the predominant tautomer under typical conditions.<sup>[1]</sup>

The potential tautomeric forms of Xanthane Hydride are illustrated in the diagram below. This includes the amino-thione form (the most stable), the imino-thione form, the amino-thiol form, and the imino-thiol form.



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Tautomeric forms of Xanthane Hydride.

## Data Presentation

This section summarizes the available quantitative data for Xanthane Hydride, focusing on its physical properties and its efficacy as a corrosion inhibitor.

Table 1: Physical and Chemical Properties of Xanthane Hydride

Property	Value	Reference
CAS Number	6846-35-1	<a href="#">[1]</a>
Molecular Formula	C <sub>2</sub> H <sub>2</sub> N <sub>2</sub> S <sub>3</sub>	<a href="#">[2]</a>
Molecular Weight	150.23 g/mol	<a href="#">[2]</a>
Appearance	Light yellow to brown powder/crystal	<a href="#">[1]</a>
Melting Point	207 - 209 °C	
Purity (HPLC)	>96.0%	<a href="#">[1]</a>

Table 2: Corrosion Inhibition Efficacy of Xanthane Hydride on Steel 20 in Borate Buffer (pH 7.4)

Parameter	Without Inhibitor	With 0.5 g/L Xanthane Hydride	With 1.0 g/L Xanthane Hydride	Reference
Current Density at Passivation	-	0.36	0.12	<a href="#">[6]</a>
Start (A/m <sup>2</sup> )				
Current Density in Passive State (A/m <sup>2</sup> )	-	0.09	0.02	<a href="#">[6]</a>
Potential of Complete Passivation (mV)	-20	-20 to -50	-20 to -50	<a href="#">[6]</a>
Transpassivity Potential (mV)	-	1340	1450	<a href="#">[6]</a>
Corrosion Inhibition Coefficient	-	-	11.5	<a href="#">[6]</a>

# Experimental Protocols

This section provides detailed methodologies for the synthesis of Xanthane Hydride and its primary application as a sulfur-transfer reagent in oligonucleotide synthesis.

## Synthesis of Xanthane Hydride

A documented method for the synthesis of Xanthane Hydride involves the reaction of thiourea with dimethyl sulfate.[\[5\]](#)

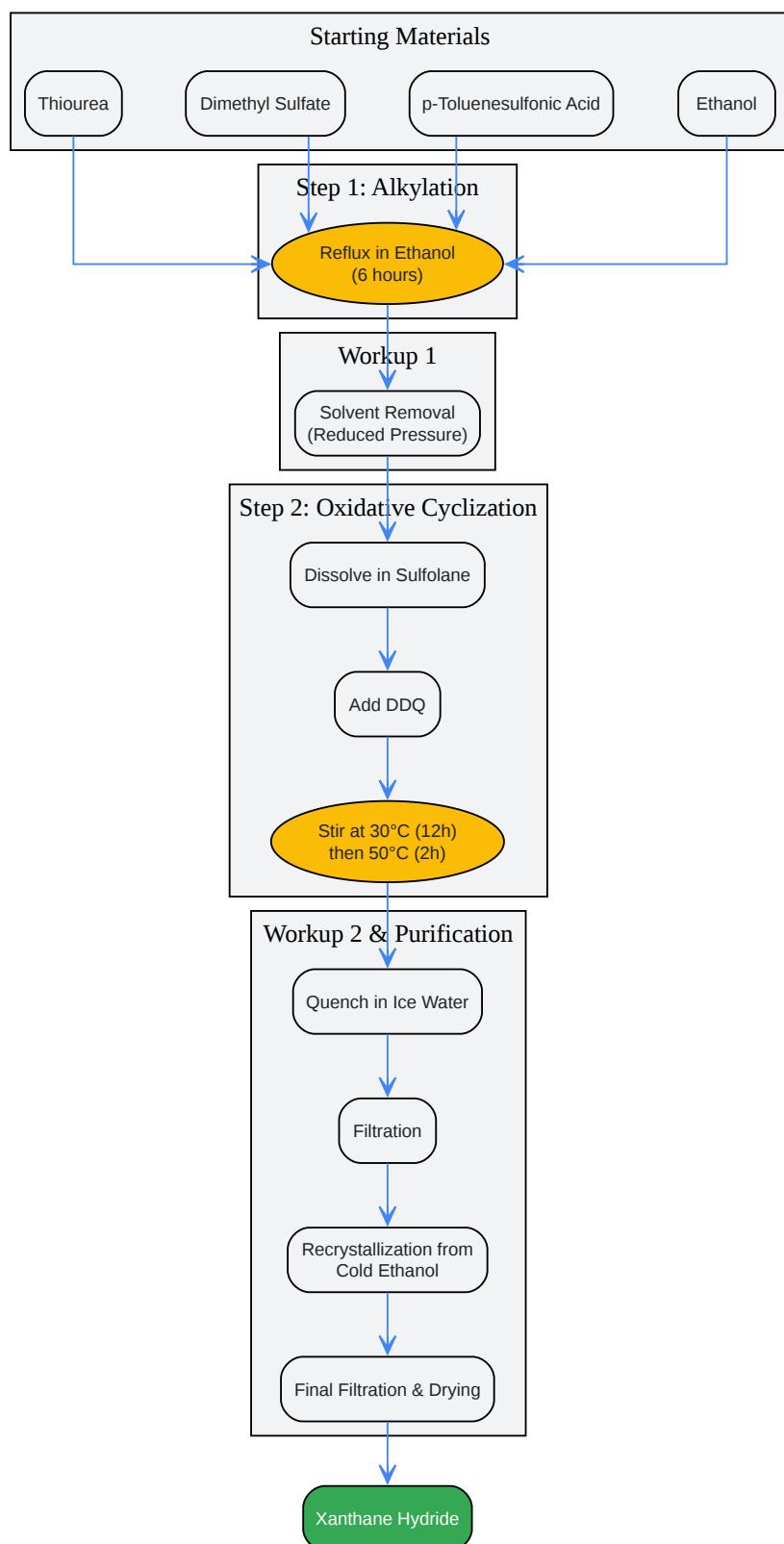
Materials:

- Thiourea
- Dimethyl sulfate
- p-Toluenesulfonic acid
- Absolute ethanol
- Sulfolane
- 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- Ice

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 7.60 g of thiourea and 50 ml of absolute ethanol.
- Add 0.86 g of p-toluenesulfonic acid to the mixture.
- Slowly add the desired molar equivalent of dimethyl sulfate (the original protocol tested ratios from 0.8:1 to 3:1 relative to thiourea, with optimal yields around a 2.5:1 ratio).
- Heat the reaction mixture to reflux with stirring and maintain reflux for 6 hours.
- After cooling, remove the reaction solvent by distillation under reduced pressure.

- To the distillation residue, add 100 ml of sulfolane and stir until dissolved.
- Add 40.86 g of DDQ to the reaction flask.
- Stir the reaction at 30°C for 12 hours, then increase the temperature to 50°C and continue the reaction for an additional 2 hours.
- Pour the reaction mixture into a stirred mixture of 200 g of crushed ice and 200 ml of ice water.
- Continue stirring for 1 hour, then collect the resulting brown oily solid by filtration.
- Purify the crude product by suspending it in 200 ml of absolute ethanol cooled to 0°C, maintaining the temperature for 30 minutes, and then filtering again.
- Wash the yellow filter cake with absolute ethanol at a temperature below 0°C and dry to obtain Xanthane Hydride as a yellow crystalline powder.

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Synthesis workflow for Xanthane Hydride.

# Application in Oligonucleotide Synthesis: Sulfurization of Phosphite Triesters

Xanthane Hydride is a highly efficient sulfur-transfer reagent for the solid-phase synthesis of oligonucleotide phosphorothioates.[\[2\]](#)[\[3\]](#) It offers the advantage of not producing oxidizing byproducts.

Materials:

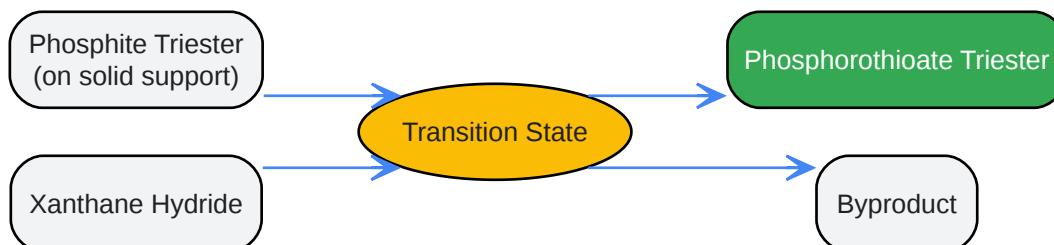
- Controlled pore glass (CPG) solid support with bound nucleoside
- Phosphoramidite monomers
- Activator solution (e.g., 5-(ethylthio)-1H-tetrazole)
- Capping solution
- Oxidizing solution (for standard phosphodiester linkages)
- Deblocking solution (e.g., trichloroacetic acid in dichloromethane)
- Xanthane Hydride solution (0.02 M in a 9:1 mixture of acetonitrile and pyridine)[\[2\]](#)
- Automated DNA/RNA synthesizer

Procedure (within an automated synthesis cycle):

- Deblocking: The 5'-dimethoxytrityl (DMT) protecting group of the support-bound nucleoside is removed using the deblocking solution.
- Coupling: The next phosphoramidite monomer is activated and coupled to the free 5'-hydroxyl group.
- Sulfurization: Instead of the standard oxidation step, the sulfurization solution (0.02 M Xanthane Hydride in 9:1 acetonitrile:pyridine) is introduced to the synthesis column. The solution is allowed to react for a specified time (e.g., 2-3 minutes) to convert the newly formed phosphite triester linkage to a phosphorothioate triester.[\[2\]](#)[\[7\]](#)

- Capping: Any unreacted 5'-hydroxyl groups are capped to prevent the formation of deletion mutations in subsequent cycles.
- The cycle of deblocking, coupling, sulfurization, and capping is repeated until the desired oligonucleotide sequence is assembled.
- Cleavage and Deprotection: The completed oligonucleotide is cleaved from the solid support, and all remaining protecting groups are removed using a final deprotection step (e.g., with concentrated ammonium hydroxide).

The mechanism of sulfurization involves the nucleophilic attack of the phosphorus(III) center of the phosphite triester on one of the sulfur atoms of Xanthane Hydride.<sup>[4]</sup>



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Sulfurization of a phosphite triester using Xanthane Hydride.

This guide provides a foundational understanding of Xanthane Hydride for professionals in research and drug development. The provided data and protocols are intended to facilitate its synthesis and application in the laboratory.

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